molecular formula C11H20N2O4 B13217852 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B13217852
M. Wt: 244.29 g/mol
InChI Key: COUSEPKMLOODLP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group and the carboxylic acid group. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The synthetic route generally involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) .

Comparison with Similar Compounds

5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)

InChI Key

COUSEPKMLOODLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O

Origin of Product

United States

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